![molecular formula C17H20N4O2 B5382225 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B5382225.png)
3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer.
Mechanism of Action
3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide functions as a selective inhibitor of MDM2, binding to the protein and preventing it from interacting with p53. This leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. The exact mechanism of how 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide binds to MDM2 is still being investigated, but it is believed to involve interactions with specific amino acid residues in the protein.
Biochemical and Physiological Effects:
3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth in preclinical models. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide is its high selectivity for MDM2, which reduces the potential for off-target effects. It also has a relatively long half-life, allowing for less frequent dosing in clinical settings. However, the synthesis of 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide is complex and requires careful optimization to achieve high yields and purity. In addition, the exact mechanism of how 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide binds to MDM2 is still being investigated, which may limit its potential therapeutic applications.
Future Directions
There are several potential future directions for the development of 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide. One possibility is to investigate its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide and to optimize its synthesis process for large-scale production.
Synthesis Methods
The synthesis of 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide involves a multi-step process that starts with the reaction of 2-((2-oxopyrrolidin-1-yl)methyl)benzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid to form an intermediate compound. This intermediate compound is then reacted with N-methylmorpholine and trifluoroacetic acid to yield 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide in its final form. The overall synthesis process is complex and requires careful optimization to achieve high yields and purity.
Scientific Research Applications
3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. 3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-9-15(20-19-12)17(23)18-10-13-5-2-3-6-14(13)11-21-8-4-7-16(21)22/h2-3,5-6,9H,4,7-8,10-11H2,1H3,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJFUBUHXQNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

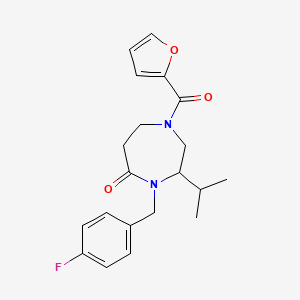
![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)
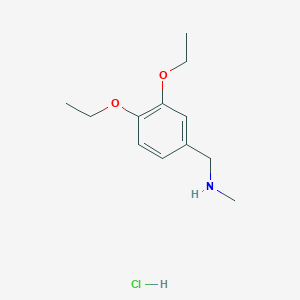
![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)
![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)
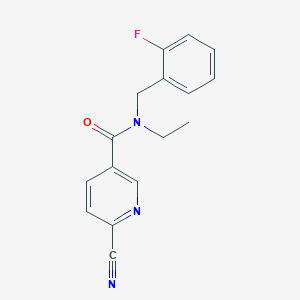
![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)
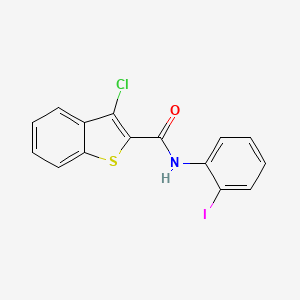
![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
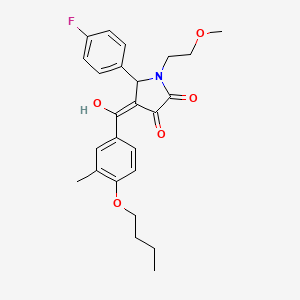
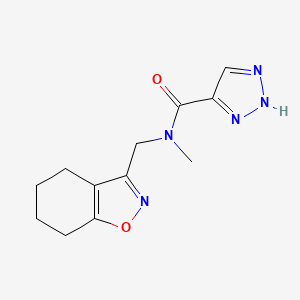
![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)